molecular formula C24H21N3O4 B2945399 benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate CAS No. 921545-40-6

benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate

Cat. No.: B2945399
CAS No.: 921545-40-6
M. Wt: 415.449
InChI Key: RXIDBFCLVUSSEI-UHFFFAOYSA-N
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Description

Benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate is a pyrido[3,2-d]pyrimidine derivative featuring a fused bicyclic core with a 2,4-dioxo-3,4-dihydro scaffold. Key structural motifs include a 4-methylbenzyl group at the N3 position and a benzyl ester-linked acetate moiety at the N1 position.

Properties

CAS No.

921545-40-6

Molecular Formula

C24H21N3O4

Molecular Weight

415.449

IUPAC Name

benzyl 2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C24H21N3O4/c1-17-9-11-18(12-10-17)14-27-23(29)22-20(8-5-13-25-22)26(24(27)30)15-21(28)31-16-19-6-3-2-4-7-19/h2-13H,14-16H2,1H3

InChI Key

RXIDBFCLVUSSEI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)OCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

Benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrido-pyrimidine core with multiple functional groups that contribute to its reactivity and biological interactions. The molecular formula is C26H24N3O4C_{26}H_{24}N_3O_4, with a molecular weight of approximately 440 g/mol.

PropertyValue
Molecular FormulaC26H24N3O4
Molecular Weight440 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzymatic activities and influence various signaling pathways.

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which could be relevant for treating neurodegenerative diseases such as Alzheimer's disease. For instance, related pyrimidine derivatives have demonstrated significant AChE inhibitory activity with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the dioxo group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes .

Research Findings

Recent research has explored the synthesis and biological evaluation of this compound and related compounds. Here are some key findings:

  • Synthesis : The compound can be synthesized through multi-step organic reactions involving condensation and cyclization methods. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity .
  • Biological Assays : In vitro assays have been conducted to evaluate the compound's effectiveness against various biological targets. For example:
    • AChE inhibition assays indicate that similar derivatives have IC50 values ranging from 90 µM to over 1000 µM depending on structural modifications .
    • Antimicrobial tests have shown promising results against several bacterial strains, suggesting potential therapeutic applications in infectious diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Neuroprotective Effects : A study demonstrated that similar pyrimidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis by inhibiting AChE activity and enhancing acetylcholine levels in synaptic clefts .
  • Antimicrobial Efficacy : Another investigation reported that compounds with analogous structures exhibited significant antibacterial activity against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

Tert-butyl 2-(N-(2-((((9H-fluoren-9-yl) methoxy) carbonyl) amino) ethyl)-2-(5-(((7-(azidomethyl)-naphthalen-2-yl)methyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetate (Compound 18)

  • Core Structure: 2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl (monocyclic).
  • Substituents : Fluorenylmethoxy carbonyl (Fmoc)-protected amine, azidomethyl-naphthylcarbamoyl group.
  • Synthesis : Prepared via coupling of 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid with tert-butyl ester intermediates. Purified by flash chromatography (DCM-MeOH 98:2), yielding 52% .
  • The bulky Fmoc and azide groups enhance solubility but may hinder membrane permeability.

Tert-butyl 2-(3-((5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-6-methoxy-2,4-dinitrophenoxy)acetate (Compound 5)

  • Core Structure: 2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl (monocyclic).
  • Substituents: 5-Fluoro, 2,4-dinitrophenoxy, and methoxy groups.
  • Synthesis: Synthesized via nitro-group functionalization and esterification.
  • Key Differences : Nitro and methoxy groups introduce strong electron-withdrawing effects, altering redox properties compared to the target compound’s lipophilic 4-methylbenzyl group.

Data Table

Compound Core Structure Key Substituents Synthesis Yield Purification Method Reference
Target Compound Pyrido[3,2-d]pyrimidine 4-Methylbenzyl, benzyl ester N/A Not reported
Compound 18 Dihydropyrimidinone Fmoc-protected amine, azidomethyl-naphthylcarbamoyl 52% DCM-MeOH (98:2)
Compound 5 Dihydropyrimidinone 5-Fluoro, 2,4-dinitrophenoxy, methoxy Not reported Not detailed

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